![molecular formula C12H11ClN2 B1588841 (4-Chlorophenyl)(pyridin-3-yl)methanamine CAS No. 883548-10-5](/img/structure/B1588841.png)
(4-Chlorophenyl)(pyridin-3-yl)methanamine
Overview
Description
(4-Chlorophenyl)(pyridin-3-yl)methanamine, commonly referred to as 4-CPPM, is an organic compound that is widely used in scientific research. It is a derivative of the parent compound pyridine, which is a heterocyclic aromatic organic compound that is found in many plants and animals. 4-CPPM is known for its various applications in biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Diabetes Management
Compounds similar to (4-Chlorophenyl)(pyridin-3-yl)methanamine have been studied for their potential in reducing blood glucose levels, which could be beneficial in treating conditions like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Nonlinear Optics
Research indicates that pyridine-based molecules with certain substitutions can enhance second harmonic generation (SHG) efficiency. This suggests that (4-Chlorophenyl)(pyridin-3-yl)methanamine could be used in nonlinear optical applications such as optical switching, memory devices, and signal processing .
Optical Logic and Memory Devices
Due to its potential role in modifying and improving linear and nonlinear optical properties, this compound may find applications in optical logic and memory devices which are crucial for advanced computing technologies .
Signal Processing
The enhancement of molecular charge transport and nonlinear activity could make (4-Chlorophenyl)(pyridin-3-yl)methanamine suitable for signal processing applications where fast and efficient manipulation of signals is required .
Cardiovascular Disease Treatment
As mentioned earlier, the ability to manage blood glucose levels can also have implications for treating cardiovascular diseases where regulation of blood sugar is a key aspect of disease management .
Obesity-related Health Issues
The compound’s potential impact on blood glucose levels suggests it could be used in managing health issues related to obesity, such as insulin resistance and impaired glucose tolerance .
properties
IUPAC Name |
(4-chlorophenyl)-pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUVQMLTPOSSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424669 | |
Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(pyridin-3-yl)methanamine | |
CAS RN |
883548-10-5 | |
Record name | 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 883548-10-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.